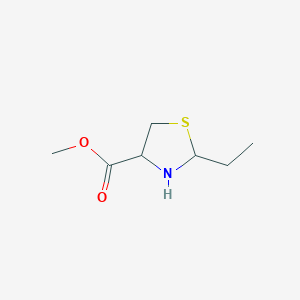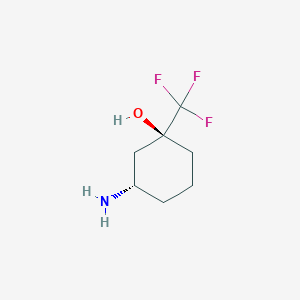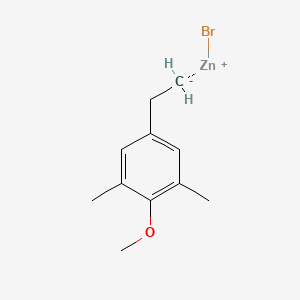
3,5-Dimethyl-4-methoxyphenethylzinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethyl-4-methoxyphenethylzinc bromide is an organozinc compound with the molecular formula C11H15BrOZn and a molecular weight of 308.52 . It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a 0.5M solution in tetrahydrofuran .
准备方法
3,5-Dimethyl-4-methoxyphenethylzinc bromide can be synthesized through the reaction of 3,5-dimethyl-4-methoxyphenethyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran . The reaction conditions typically involve the use of an inert atmosphere to prevent oxidation and moisture contamination. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and purity of reagents to ensure consistent product quality .
化学反应分析
3,5-Dimethyl-4-methoxyphenethylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is often used in cross-coupling reactions, such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds to form alcohols or other functional groups.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and various solvents like tetrahydrofuran. Major products formed from these reactions depend on the specific reactants and conditions used but often include complex organic molecules with new carbon-carbon bonds .
科学研究应用
3,5-Dimethyl-4-methoxyphenethylzinc bromide has several scientific research applications:
Chemistry: It is widely used in organic synthesis for the formation of complex molecules, including pharmaceuticals and natural products.
Biology: It can be used to modify biological molecules or synthesize bioactive compounds for research purposes.
Medicine: It is involved in the synthesis of potential drug candidates and intermediates for medicinal chemistry.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 3,5-Dimethyl-4-methoxyphenethylzinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on intermediates. Molecular targets and pathways involved depend on the specific reactions and applications but generally include the formation of carbon-carbon and carbon-heteroatom bonds .
相似化合物的比较
3,5-Dimethyl-4-methoxyphenethylzinc bromide can be compared with other similar organozinc compounds, such as:
3,5-Dimethyl-4-methoxyphenylmagnesium bromide: Similar in structure but contains magnesium instead of zinc, used in Grignard reactions.
3,4-Dimethoxyphenylmagnesium bromide: Contains additional methoxy groups, used in similar organic synthesis applications.
2,5-Dimethylphenylmagnesium bromide: Lacks the methoxy group, used in different synthetic routes.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable organozinc intermediates, making it valuable for certain synthetic applications .
属性
分子式 |
C11H15BrOZn |
|---|---|
分子量 |
308.5 g/mol |
IUPAC 名称 |
bromozinc(1+);5-ethyl-2-methoxy-1,3-dimethylbenzene |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-5-10-6-8(2)11(12-4)9(3)7-10;;/h6-7H,1,5H2,2-4H3;1H;/q-1;;+2/p-1 |
InChI 键 |
CYPKYDBYEYOGRG-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=CC(=C1OC)C)C[CH2-].[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(15R)-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,8,12(18)-pentaene-5,13-dione](/img/structure/B13911630.png)
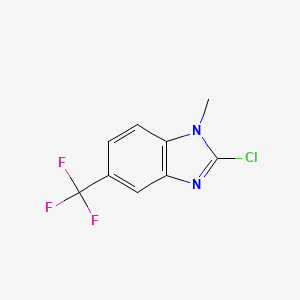
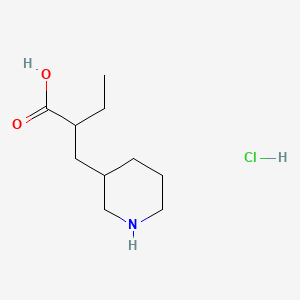
![Tert-butyl 6,6-dimethyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13911651.png)

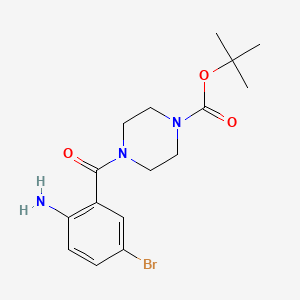
![Methyl 3'-(acetylamino)[1,1'-biphenyl]-3-carboxylate](/img/structure/B13911686.png)

